N-(4-ethoxybenzyl)-2-methoxyacetamide
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Overview
Description
Compounds like “N-(4-ethoxybenzyl)-2-methoxyacetamide” belong to a class of organic compounds known as amides. They are characterized by a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom .
Synthesis Analysis
The synthesis of similar compounds often involves reactions at the benzylic position, which are very important for synthesis problems .Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using various spectroscopic techniques. For instance, NMR spectroscopy can provide information about the chemical environment of the atoms in the molecule .Chemical Reactions Analysis
These compounds can undergo various chemical reactions. For instance, they can undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, the molecular formula and weight can be determined .Mechanism of Action
While the specific mechanism of action for “N-(4-ethoxybenzyl)-2-methoxyacetamide” is not known, similar compounds have been found to interact with various biological targets. For example, some compounds have been found to inhibit sodium-glucose co-transporter 2 (SGLT-2) in the renal proximal convoluted tubule to reduce glucose reabsorption and increase urinary glucose excretion .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-2-methoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-3-16-11-6-4-10(5-7-11)8-13-12(14)9-15-2/h4-7H,3,8-9H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEUQZYJPSMOSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC(=O)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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